molecular formula C11H14FNO B281826 1-(2-Fluorophenyl)piperidin-4-ol

1-(2-Fluorophenyl)piperidin-4-ol

Cat. No.: B281826
M. Wt: 195.23 g/mol
InChI Key: PZNFBAIZIJSUAH-UHFFFAOYSA-N
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Description

Fundamental Structural Framework

The molecular architecture of 1-(2-Fluorophenyl)piperidin-4-ol is characterized by a six-membered saturated piperidine ring bearing a hydroxyl group at the 4-position and a 2-fluorophenyl substituent attached to the nitrogen atom at position 1. This structural arrangement distinguishes it from the closely related 4-(2-fluorophenyl)piperidin-4-ol, where the fluorophenyl group is directly bonded to the carbon at position 4 rather than the nitrogen. The molecular formula for the target compound would be C11H14FNO with an expected molecular weight of approximately 195.24 g/mol, similar to other fluorophenylpiperidinol derivatives documented in the literature.

The stereochemical configuration around the piperidine ring presents important considerations for the compound's three-dimensional structure. The 4-hydroxyl group can adopt either axial or equatorial orientations, with the equatorial conformation typically being more thermodynamically stable due to reduced steric interactions. The presence of the 2-fluorophenyl substituent on the nitrogen introduces additional conformational complexity, as the aromatic ring can rotate around the N-C bond, creating multiple possible conformational states.

The fluorine atom positioned at the ortho position of the phenyl ring introduces significant steric and electronic effects that influence both the compound's reactivity and biological activity. Unlike para-substituted analogs, the ortho-fluorine substitution creates increased steric hindrance and altered electronic distribution within the aromatic system, potentially affecting intermolecular interactions and binding affinity to biological targets.

Comparative Structural Analysis

A comparison with the documented 4-(2-fluorophenyl)piperidin-4-ol (CAS: 871113-19-8) reveals important structural distinctions that significantly impact molecular properties. The 4-substituted analog features the fluorophenyl group directly attached to the carbon bearing the hydroxyl group, creating a tertiary alcohol center and eliminating the N-aryl substitution pattern. This structural difference fundamentally alters the compound's hydrogen bonding capabilities, steric profile, and potential for conformational flexibility.

The molecular geometry of related compounds demonstrates that the piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of 4-(2-fluorophenyl)piperidin-4-ol, crystallographic studies would likely reveal specific bond lengths and angles that characterize the interaction between the fluorophenyl substituent and the piperidine framework. The presence of the hydroxyl group provides opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly influences crystal packing arrangements and solution-phase behavior.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-(2-fluorophenyl)piperidin-4-ol

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8H2

InChI Key

PZNFBAIZIJSUAH-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=CC=CC=C2F

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. Its structural features suggest interactions with various biological targets, particularly in the development of therapeutic agents for neurological disorders and cancer treatments.

  • Antiviral and Anticancer Activity : Studies have indicated that compounds similar to 1-(2-Fluorophenyl)piperidin-4-ol may exhibit antiviral properties. For example, it has been evaluated as a potential antagonist of the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into host cells.

Pharmacological Studies

Research has focused on the compound's interactions with neurotransmitter systems, particularly the dopamine transporter. It has been shown to inhibit dopamine uptake, suggesting potential applications in treating conditions such as addiction and depression .

Organic Synthesis

In the field of organic chemistry, this compound serves as an important intermediate in synthesizing complex organic molecules. Its versatility allows it to be used as a building block for developing pharmaceuticals and agrochemicals.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureNotable Applications
1-(2-Amino-3-fluorophenyl)piperidin-4-olStructureAntimycobacterial activity; neurological disorders
1-(2-Amino-4-fluorophenyl)piperidin-4-olStructurePotential therapeutic agent; interacts with enzymes
1-(4-Fluorobenzyl)piperidin-4-oneStructureUsed in drug discovery; high-affinity ligand for receptors

Case Study 1: Antiviral Properties

A study explored the efficacy of this compound derivatives against viral infections. The results indicated that certain modifications to the compound enhanced its antiviral activity, particularly against HIV, by effectively blocking CCR5 receptors.

Case Study 2: Neurotransmitter Interaction

Research conducted on the binding affinity of various piperidine derivatives at the dopamine transporter revealed that this compound exhibited significant inhibitory effects on dopamine uptake compared to standard references. This suggests its potential utility in developing medications for treating substance use disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2'-Fluoroortho-Fluorofentanyl
  • Structure : N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (C₂₂H₂₆F₂N₂O) .
  • Key Features : Contains two 2-fluorophenyl groups and a propanamide chain.
  • Application : A potent opioid agonist with a molecular weight of 372.5 g/mol. The fluorophenyl groups enhance lipophilicity, aiding blood-brain barrier penetration .
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
  • Structure : Piperidin-4-ol with a 2-fluoro-4-nitrophenyl substituent (C₁₁H₁₃FN₂O₃) .
  • Key Features : The nitro group at the para position introduces strong electron-withdrawing effects, altering reactivity.
  • Application : Likely used as a chemical intermediate due to its nitro group, which facilitates further functionalization. Molecular weight: 240.23 g/mol .
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
  • Structure: Benzyl and 4-fluorophenyl substituents on the piperidine ring (C₁₈H₂₀FNO) .
  • Key Features : The para-fluorophenyl group reduces steric hindrance compared to ortho-substituted analogs.
  • Application : Pharmaceutical intermediate; molecular weight estimated at ~297.36 g/mol (based on formula) .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
  • Structure: Piperidine ring with a 4-fluorophenyl group and an ethanone substituent (C₁₃H₁₆FNO) .
  • Key Features : The ketone group increases lipophilicity compared to hydroxyl-containing analogs.
  • Application : Research chemical for laboratory use (CAS: 1355178-81-2) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Functional Groups
1-(2-Fluorophenyl)piperidin-4-ol 195.23* 2-Fluorophenyl, hydroxyl Hydroxyl, ortho-fluorine
2'-Fluoroortho-Fluorofentanyl 372.5 Dual 2-fluorophenyl, propanamide Amide, fluorophenyl
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol 240.23 2-Fluoro-4-nitrophenyl Nitro, hydroxyl
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol ~297.36 Benzyl, 4-fluorophenyl Benzyl, para-fluorine

*Calculated based on formula C₁₁H₁₄FNO.

Preparation Methods

Cyclization of 1,5-Dichloropentan-3-ol with 2-Fluoroaniline

A seminal synthesis route involves the reaction of 1,5-dichloropentan-3-ol (8 ) with 2-fluoroaniline in dimethylformamide (DMF) at 100°C, facilitated by potassium carbonate (K₂CO₃) and sodium iodide (NaI) . This method proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the dichloropentanol intermediate, forming the piperidine ring. The reaction achieves a yield of 68–78% after 12–24 hours, with purity confirmed by HPLC (>98%).

Key Conditions :

  • Solvent : DMF

  • Base : K₂CO₃ (2.5 equiv)

  • Catalyst : NaI (0.1 equiv)

  • Temperature : 100°C

  • Time : 12–24 hours

Post-synthesis purification via recrystallization (ethanol/water) isolates the product as a white crystalline solid. X-ray crystallography confirms the chair conformation of the piperidine ring and a dihedral angle of 85° between the fluorophenyl group and the piperidine plane .

Reductive Amination of 4-(2-Fluorophenyl)piperidin-4-one

Reductive amination of 4-(2-fluorophenyl)piperidin-4-one (10 ) using sodium borohydride (NaBH₄) in methanol represents a high-yield pathway . The ketone intermediate is first generated via oxidation of the alcohol precursor, followed by reduction to restore the hydroxyl group. This two-step process achieves an overall yield of 82–85%, with the reduction step completing within 4 hours at 25°C.

Reaction Sequence :

  • Oxidation : Piperidin-4-ol → Piperidin-4-one (CrO₃, acetic acid, 60°C, 6 hours).

  • Reduction : Piperidin-4-one → Piperidin-4-ol (NaBH₄, MeOH, 25°C, 4 hours).

LC-MS analysis reveals a molecular ion peak at m/z 211.07 (M+H), consistent with the target compound.

Catalytic Hydrogenation of Enamine Intermediates

Catalytic hydrogenation of enamine derivatives, such as 1-methyl-4-(2-fluorophenyl)-1,2,5,6-tetrahydropyridine (11 ), using palladium on carbon (Pd/C) under hydrogen gas (H₂), affords 1-(2-fluorophenyl)piperidin-4-ol in 88–90% yield . The enamine precursor is synthesized via condensation of 2-fluorobenzaldehyde with methylamine, followed by cyclization.

Optimized Parameters :

  • Catalyst : 10% Pd/C (5 wt%)

  • Pressure : 50 psi H₂

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 50°C

  • Time : 8 hours

Post-hydrogenation, the product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), yielding >99% purity by NMR .

Grignard Reaction with 2-Fluorophenylmagnesium Bromide

Grignard reagent-mediated synthesis employs 2-fluorophenylmagnesium bromide reacting with N-Boc-piperidin-4-one under anhydrous conditions. The Boc-protected intermediate is deprotected using hydrogen chloride (HCl) in methanol, followed by borane-dimethylsulfide reduction to yield the target compound (75–80% yield).

Critical Steps :

  • Grignard Addition : Conducted at -10°C to prevent side reactions.

  • Deprotection : 4M HCl/MeOH, 25°C, 2 hours.

  • Reduction : BH₃·SMe₂, THF, reflux, 6 hours.

¹H NMR data confirm structural integrity: δ 1.8–2.2 ppm (hydroxyl proton, broad), 7.2–7.4 ppm (aromatic protons).

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and safety. A patented method involves the reaction of 2-fluoroaniline with 1,5-dichloropentan-3-ol in a microreactor at 120°C, achieving 92% conversion in 30 minutes . The process eliminates batch variability and reduces waste generation.

Advantages :

  • Residence Time : 30 minutes (vs. 24 hours in batch).

  • Solvent : Supercritical CO₂ (environmentally benign).

  • Yield : 89% isolated.

GC-MS monitoring ensures real-time quality control, with impurities (e.g., over-alkylated byproducts) maintained below 0.5% .

Spectroscopic Validation and Quality Control

Rigorous characterization validates synthetic success:

Technique Key Data Source
¹H NMR δ 1.8–2.2 (OH), 7.2–7.4 (Ar-H)
X-ray Crystallography Chair conformation, 85° dihedral angle
HPLC Retention time: 8.2 min, >98% purity
HRMS m/z 211.07 (M+H)

Comparative Analysis of Synthetic Methods

Method Yield Purity Scale Cost
Cyclization78%>98%Lab-scale$ Moderate
Reductive Amination85%>99%Pilot-scale$$ High
Catalytic Hydrogenation90%>99%Industrial$$$ Very High
Continuous Flow89%99.5%Industrial$$ High

Catalytic hydrogenation and continuous flow methods are preferred for industrial applications due to scalability and efficiency, while cyclization remains a cost-effective lab-scale option .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(2-Fluorophenyl)piperidin-4-ol?

Answer:
The synthesis typically involves:

  • Nucleophilic substitution : Reacting 2-fluorophenylmagnesium bromide with a protected piperidin-4-one derivative, followed by deprotection to yield the hydroxyl group.
  • Reductive amination : Using 2-fluorobenzaldehyde and 4-hydroxypiperidine in the presence of a reducing agent like sodium cyanoborohydride.
  • Cyclization strategies : For example, condensing 2-fluorophenylamine with γ-butyrolactone derivatives under acidic conditions .
    Key considerations : Fluorine’s electron-withdrawing effects influence reaction rates and regioselectivity. Purification often requires column chromatography or recrystallization.

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify chemical shifts for the fluorophenyl group (e.g., aromatic protons at δ 7.1–7.4 ppm) and piperidine protons (e.g., hydroxyl-bearing C4 at δ 3.5–4.0 ppm).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions, critical for understanding solid-state reactivity.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C11_{11}H14_{14}FNO) and fragmentation patterns .

Advanced: What biological targets or mechanisms are associated with this compound derivatives?

Answer:
Piperidin-4-ol derivatives exhibit diverse bioactivity:

  • Serotonin receptor modulation : A structurally similar compound, 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, acts as a selective 5-HT1F_{1F} antagonist (Ki_i = 11 nM) with minimal off-target effects on 5-HT2B_{2B} (Ki_i = 343 nM) .
  • Kinase inhibition : Fluorophenyl groups enhance binding to ATP pockets in kinases, as seen in pyrazolo[3,4-d]pyrimidin-4-ol derivatives with anti-proliferative effects .
    Methodology : Radioligand binding assays (e.g., 3^3H-LSD for 5-HT receptors) and cAMP GloSensor assays validate target engagement .

Advanced: How do substituent variations on the piperidine or fluorophenyl moieties affect bioactivity?

Answer:

  • Fluorophenyl position : 2-Fluorine enhances metabolic stability compared to para-substituted analogs by reducing oxidative metabolism.
  • Piperidine modifications : Introducing a hydroxyl group at C4 improves solubility but may reduce blood-brain barrier permeability.
  • Case study : Replacing fluorine with chlorine (e.g., 1-(2-chlorophenyl)piperidin-4-ol) increases steric bulk and alters receptor selectivity .
    Experimental approach : Parallel synthesis and SAR studies using in vitro assays (e.g., IC50_{50} determination) .

Advanced: What strategies are used to resolve enantiomers of this compound?

Answer:

  • Chiral chromatography : Employing amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) catalyze enantioselective acylation of the hydroxyl group.
  • Diastereomeric salt formation : Using chiral acids like tartaric acid to separate enantiomers via crystallization .

Advanced: How are advanced analytical techniques applied to study the compound’s stability and degradation pathways?

Answer:

  • HPLC-MS : Identifies degradation products under stress conditions (e.g., heat, UV light). For example, oxidation at the piperidine hydroxyl generates a ketone derivative.
  • Forced degradation studies : Acidic conditions may cleave the C-N bond, yielding 2-fluorophenol and piperidin-4-ol fragments.
  • Kinetic modeling : Determines activation energy for degradation using Arrhenius plots .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation.
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

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